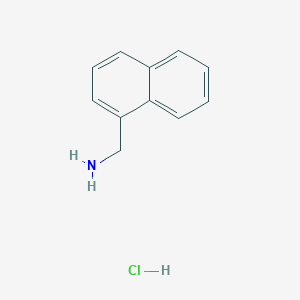

Naphthalen-1-ylmethanamine hydrochloride

Description

The exact mass of the compound Naphthalen-1-ylmethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210427. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Naphthalen-1-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-1-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

naphthalen-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXZCFUBZJBRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959918 | |

| Record name | 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39110-74-2 | |

| Record name | 39110-74-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalen-1-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of N-methyl-1-naphthalenemethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: N-methyl-1-naphthalenemethanamine hydrochloride (NMNH), a key synthetic intermediate, holds a significant position in the landscape of pharmaceutical development. Its structural motif, featuring a naphthalene core linked to a secondary amine, makes it a valuable building block, most notably in the synthesis of the allylamine antifungal agent, terbinafine.[1][2][3] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and purity of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the essential physicochemical characteristics of NMNH, offering insights into the experimental rationale and practical applications of this important compound.

I. Chemical Identity and Structure

N-methyl-1-naphthalenemethanamine HCl is the hydrochloride salt of the secondary amine N-methyl-1-naphthalenemethanamine. The presence of the naphthalene ring system and the secondary amine functionality are the key determinants of its chemical reactivity and physical properties.

-

Chemical Name: N-methyl-1-naphthalenemethanamine hydrochloride

-

Synonyms: 1-(Methylaminomethyl)naphthalene hydrochloride, N-Methyl-1-naphthylmethylamine hydrochloride

-

CAS Number: 65473-13-4[3]

-

Molecular Formula: C₁₂H₁₄ClN[4]

-

Molecular Weight: 207.70 g/mol [4]

Molecular Structure:

Caption: Chemical structure of N-methyl-1-naphthalenemethanamine HCl.

II. Physicochemical Properties

A comprehensive summary of the key physicochemical parameters of N-methyl-1-naphthalenemethanamine HCl is presented below. These properties are fundamental to its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow crystalline powder | [5] |

| Melting Point | 191-193 °C | [3][6] |

| Boiling Point (Free Base) | 115-120 °C at 1 Torr | [2] |

| Solubility | Soluble in water, slightly soluble in DMSO and methanol. | [5] |

| pKa (Predicted) | ~9.5 - 10.5 | |

| Density (Free Base) | 1.05 g/cm³ | [2][6] |

Expert Insights on Physicochemical Properties:

-

Melting Point: The sharp melting point range of 191-193 °C is indicative of a crystalline solid with a high degree of purity.[3][6] This is a critical quality control parameter in pharmaceutical manufacturing.

-

Solubility: As a hydrochloride salt, NMNH exhibits good solubility in aqueous media. This is a direct consequence of the protonation of the secondary amine, which forms an ionic species that readily interacts with polar solvents like water. The free base, in contrast, is an oil, highlighting the significant impact of salt formation on the physical properties of the compound.

III. Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of N-methyl-1-naphthalenemethanamine HCl.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of NMNH.

¹H NMR (Proton NMR): A ¹H NMR spectrum of NMNH in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆) will exhibit characteristic signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring.

-

Methylene Protons: A singlet or a pair of doublets for the CH₂ group adjacent to the naphthalene ring and the nitrogen atom.

-

Methyl Protons: A singlet for the N-CH₃ group.

-

Amine Proton: A broad signal for the N-H proton, the chemical shift of which can be concentration and temperature-dependent.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the naphthalene carbons, the methylene carbon, and the methyl carbon.

Experimental Considerations: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the hydrochloride salt and for observing the exchangeable N-H proton.

B. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in NMNH.

Key Vibrational Frequencies:

-

N-H Stretch: A characteristic broad absorption band in the region of 2400-2800 cm⁻¹ is expected for the secondary amine salt.

-

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively.

-

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

N-H Bend: An absorption band around 1500-1600 cm⁻¹ may be present due to the N-H bending vibration.

Experimental Protocol: KBr Pellet Method

A common and effective method for obtaining an IR spectrum of a solid sample like NMNH is the potassium bromide (KBr) pellet technique.

-

Sample Preparation: A small amount of the finely ground NMNH sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

Rationale for Experimental Choice: The KBr matrix is transparent to IR radiation in the mid-IR region, providing a clear window for observing the vibrational modes of the analyte. It is important to use dry KBr and to prepare the pellet quickly to minimize the absorption of atmospheric moisture, which can interfere with the spectrum, particularly in the O-H stretching region.

C. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of NMNH.

Expected Molecular Ion: In its free base form, NMNH has a molecular weight of 171.24 g/mol .[2] Depending on the ionization technique used, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺).

Ionization Techniques:

-

Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation, providing valuable structural information.

-

Electrospray Ionization (ESI): A soft ionization technique, ESI is well-suited for polar molecules like NMNH and would likely produce a prominent protonated molecular ion peak ([M+H]⁺) at m/z 172.

Workflow for Mass Spectrometric Analysis:

Caption: Generalized workflow for mass spectrometric analysis of NMNH.

IV. Synthesis and Application

Synthetic Pathway:

N-methyl-1-naphthalenemethanamine is commonly synthesized via the reaction of 1-chloromethylnaphthalene with methylamine.[1] The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Caption: A simplified synthetic scheme for N-methyl-1-naphthalenemethanamine HCl.

Key Application in Drug Development:

The primary and most well-documented application of N-methyl-1-naphthalenemethanamine HCl is as a crucial intermediate in the industrial synthesis of terbinafine hydrochloride .[1][5] Terbinafine is a widely used antifungal medication that belongs to the allylamine class. It is effective against a broad spectrum of pathogenic fungi. The synthesis of terbinafine involves the N-alkylation of N-methyl-1-naphthalenemethanamine with a suitable allylic halide. The purity and quality of the NMNH starting material are therefore critical to ensuring the final API meets the stringent requirements of regulatory bodies.

V. Safety and Handling

N-methyl-1-naphthalenemethanamine HCl is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.

VI. Conclusion

N-methyl-1-naphthalenemethanamine HCl is a compound of significant industrial importance, primarily due to its role as a key precursor to the antifungal drug terbinafine. A comprehensive understanding of its physicochemical properties, as detailed in this guide, is essential for its effective use in synthesis, process optimization, and quality control. The analytical techniques of NMR, IR, and mass spectrometry provide a robust framework for its characterization, ensuring the identity and purity of this vital pharmaceutical intermediate.

References

- Natco Pharma Ltd. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. Google Patents.

-

PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride. Retrieved from [Link]

Sources

- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. N-Methyl-1-naphthalenemethylamine 98 65473-13-4 [sigmaaldrich.com]

- 4. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

Naphthalen-1-ylmethanamine hydrochloride CAS 65473-13-4

An In-Depth Technical Guide to Naphthalen-1-ylmethanamine Hydrochloride (CAS 65473-13-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Naphthalen-1-ylmethanamine hydrochloride (CAS 65473-13-4), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical data on its properties, synthesis, applications, and handling, grounded in established scientific principles and authoritative sources.

Introduction and Strategic Importance

Naphthalen-1-ylmethanamine hydrochloride is a naphthalene derivative recognized primarily for its role as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] While not an API itself, its molecular framework is integral to the structure of several commercially significant drugs. Its most notable application is as a key intermediate in the production of allylamine antifungal agents, such as Terbinafine and Butenafine, which are widely used to treat a range of fungal infections.[1][2] The purity and well-defined characterization of this intermediate are therefore critical for the efficacy and safety of the final drug products.

Physicochemical and Structural Characteristics

The compound is a white to off-white crystalline solid, a property typical of many organic hydrochloride salts.[1] The hydrochloride form enhances its stability and handling characteristics compared to the free base.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 65473-13-4 | [3][4] |

| Molecular Formula | C₁₂H₁₄ClN | [3][4][5] |

| Molecular Weight | 207.70 g/mol | [3][4] |

| IUPAC Name | N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride | [3][4] |

| Appearance | White to off-white powder/crystalline solid | [1][6] |

| Melting Point | 191-193 °C (lit.) | [5] |

| Solubility | Soluble in water, DMSO (Slightly), Methanol (Slightly) | [1][5] |

| Storage | Inert atmosphere, Room Temperature, in a dry place | [5][7] |

| InChIKey | BVJVHPKFDIYQOU-UHFFFAOYSA-N | [3][4][5] |

Synthesis and Process Chemistry

The industrial preparation of Naphthalen-1-ylmethanamine hydrochloride is crucial for the pharmaceutical supply chain. Several synthetic routes have been developed, each with distinct advantages and challenges related to yield, purity, and scalability.

Common Synthetic Pathways

-

Direct Amination of 1-Chloromethylnaphthalene: This classical method involves the reaction of 1-chloromethylnaphthalene with methylamine.[8] While direct, this pathway is often complicated by the formation of a bis-alkylated impurity, where a second molecule of 1-chloromethylnaphthalene reacts with the product.[8] The separation of this impurity can be challenging and requires additional purification steps, such as repeated extractions after forming the hydrochloride salt, which can lower the overall process efficiency.[8]

-

Reductive Amination of Naphthalene-1-carboxaldehyde: This approach involves reacting naphthalene-1-carboxaldehyde with methylamine under reductive conditions (e.g., hydrogenation with a catalyst like Pt/C).[8] The primary drawback of this method is the multi-step and often inefficient preparation of the starting aldehyde, which makes it less economically viable for large-scale commercial production.[8]

-

N-formylation Route (Improved Process): A more refined and commercially advantageous process involves reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a base.[8] This forms an N-formyl intermediate which, upon acid or base hydrolysis, yields the desired N-methyl-1-naphthalenemethanamine.[8] This method is advantageous as it effectively prevents the formation of the tertiary amine (bis-alkylation) impurity, leading to a cleaner product and simplifying purification.[8]

Diagram 1: N-formylation Synthesis Pathway

Caption: A simplified workflow of the N-formylation synthesis route.

Analytical Characterization and Quality Control

Ensuring the identity and purity of Naphthalen-1-ylmethanamine hydrochloride is paramount, particularly for its use in API synthesis. A suite of analytical techniques is employed for comprehensive quality control.

Standard Analytical Workflow

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A validated HPLC method can accurately quantify the main compound and detect trace impurities, including unreacted starting materials and by-products like the bis-alkylated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides an unambiguous confirmation of the molecular structure. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the carbon signals in the ¹³C spectrum, must be consistent with the expected structure of N-methyl-1-(naphthalen-1-yl)methanamine hydrochloride.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Typically, a peak corresponding to the mass of the protonated free base (C₁₂H₁₃N) is observed, confirming the correct molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups within the molecule, such as the N-H stretch of the secondary ammonium salt and the characteristic absorptions of the naphthalene ring system.

These analytical methods form a self-validating system; for a batch to be released, the data from all techniques must be congruent and meet pre-defined specifications for identity, purity, and quality.[9]

Applications in Drug Development

The primary value of Naphthalen-1-ylmethanamine hydrochloride lies in its role as a precursor to potent therapeutic agents.

Intermediate for Antifungal Agents

This compound is a key intermediate in the synthesis of Terbinafine and Butenafine.[1][2] Terbinafine is a widely prescribed antifungal drug that functions by inhibiting squalene epoxidase, an enzyme crucial for the synthesis of ergosterol.[8] Ergosterol is an essential component of fungal cell membranes. Its depletion disrupts membrane integrity and leads to fungal cell death.[8] The structural integrity of the N-methyl-1-naphthalenemethanamine core is essential for the final drug's ability to bind to and inhibit this target enzyme.

Other Research Applications

Beyond its established role in antifungal synthesis, Naphthalen-1-ylmethanamine hydrochloride has been utilized as a reagent in analytical chemistry for the determination of isocyanates in the air, where it forms a stable derivative detectable by UV or fluorescence methods. There is also potential for its use as a scaffold in the development of novel agents targeting central nervous system (CNS) receptors, although this area is less developed.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS), Naphthalen-1-ylmethanamine hydrochloride is classified with the following hazards:

-

H335: May cause respiratory irritation.[4]

Recommended Handling and First Aid Protocol

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[6][7]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

-

First Aid (Eyes): In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]

-

First Aid (Skin): Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs.[6][7]

-

First Aid (Inhalation): Remove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][7]

Diagram 2: Safe Handling Workflow

Caption: A flowchart for the safe handling of chemical intermediates.

Conclusion

Naphthalen-1-ylmethanamine hydrochloride (CAS 65473-13-4) is a well-characterized and commercially vital chemical intermediate. Its significance is firmly rooted in its indispensable role in the synthesis of high-value antifungal pharmaceuticals. A thorough understanding of its physicochemical properties, synthetic pathways, and safety protocols is essential for its effective and safe utilization in research, development, and manufacturing environments. The continued application of robust analytical and process controls will ensure its quality and consistency as a foundational element in modern medicinal chemistry.

References

- Current time information in Pulaski County, US. (n.d.). Google.

-

N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved January 22, 2026, from [Link]

-

Material Safety Data Sheet - N-Methyl-1-naphthalenemethylamine hydrochloride. (n.d.). Cole-Parmer. Retrieved January 22, 2026, from [Link]

-

MSDS - Terbinafine EP Impurity A. (n.d.). KM Pharma Solution Private Limited. Retrieved January 22, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 65473-13-4 Name. (n.d.). XiXisys. Retrieved January 22, 2026, from [Link]

-

N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

1-Naphthalenemethanamine | C11H11N | CID 8355. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

N-Methyl-1-naphthalenemethylamine hydrochloride. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]

- Process for the preparation of n-methyl-1-naphthalenemethanamine. (2004). Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 9. 65473-13-4|N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 10. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis of Naphthalen-1-ylmethanamine Hydrochloride

Abstract

Naphthalen-1-ylmethanamine and its hydrochloride salt are pivotal intermediates in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principal synthetic pathways for Naphthalen-1-ylmethanamine hydrochloride, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, procedural details, and comparative analysis of three core synthetic strategies: Reductive Amination, Nucleophilic Substitution, and the Gabriel Synthesis. Each section offers field-proven insights into reagent selection, reaction optimization, and safety protocols, ensuring a blend of theoretical knowledge and practical applicability.

Introduction: Significance and Synthetic Overview

Naphthalen-1-ylmethanamine hydrochloride serves as a crucial building block in organic synthesis. Its structural motif, featuring a naphthalene core linked to a primary aminomethyl group, is found in several pharmacologically active molecules. The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties compared to the free base, making it preferable for storage and downstream applications.

The synthesis of this target compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The most prevalent strategies, which will be detailed in this guide, include:

-

Reductive Amination: A direct, one-pot approach starting from 1-naphthaldehyde and an ammonia source.

-

Nucleophilic Substitution: A two-step process involving the reaction of 1-(chloromethyl)naphthalene with an amine surrogate.

-

Gabriel Synthesis: A classic method for preparing primary amines that avoids over-alkylation by using a phthalimide-protected nitrogen source.

The choice of pathway often depends on factors such as starting material availability, desired scale, purity requirements, and process safety considerations.

Pathway I: Reductive Amination of 1-Naphthaldehyde

Reductive amination is a highly efficient and widely used method for forming C-N bonds. It converts a carbonyl group into an amine through an intermediate imine, which is reduced in situ.[1][2] This one-pot reaction is favored for its atom economy and often mild reaction conditions.[1]

Mechanism and Rationale

The reaction proceeds in two key stages:

-

Imine Formation: 1-Naphthaldehyde reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) under weakly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form the corresponding imine (a Schiff base).[1]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to yield the primary amine, Naphthalen-1-ylmethanamine.

The causality behind reagent choice is critical. A reducing agent must be chosen that is potent enough to reduce the imine but not so reactive that it reduces the starting aldehyde before imine formation can occur. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, especially at the slightly acidic pH required for imine formation.[1][3] Sodium borohydride (NaBH₄) can also be used, but it is typically added after allowing sufficient time for the imine to form, as it can readily reduce aldehydes.[3][4]

Visualization of the Reductive Amination Workflow

Caption: Workflow for Reductive Amination Synthesis.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-naphthaldehyde (1.0 eq) and a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

-

Amine Addition: Add ammonium acetate (1.5-2.0 eq) as the ammonia source. Stir the mixture at room temperature for 30 minutes to facilitate initial imine formation.

-

Reduction: Cautiously add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the mixture. Note: The reaction is typically exothermic. Maintain the temperature at 20-25°C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 4-12 hours).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to obtain Naphthalen-1-ylmethanamine hydrochloride.

Pathway II: Nucleophilic Substitution of 1-(Chloromethyl)naphthalene

This pathway leverages the reactivity of 1-(chloromethyl)naphthalene, a benzylic halide, towards nucleophiles. To form the primary amine, a nitrogen nucleophile equivalent to "NH₂⁻" is required. Direct reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. Therefore, masked ammonia equivalents are often employed.

Mechanism and Rationale

The core of this pathway is a bimolecular nucleophilic substitution (Sₙ2) reaction. 1-(Chloromethyl)naphthalene is a potent electrophile. A nitrogen-containing nucleophile displaces the chloride leaving group.

A common industrial approach involves reacting 1-(chloromethyl)naphthalene with a protected amine source, followed by deprotection. For instance, reacting it with N-methylformamide in the presence of a base generates an intermediate formamide, which can then be hydrolyzed under acidic or basic conditions to yield the desired amine. This strategy prevents the formation of tertiary amine impurities.[5] Another method uses hexamine, followed by acidic hydrolysis (the Sommelet reaction), though this route primarily yields the aldehyde. A more direct, albeit less selective, method involves reacting 1-(chloromethyl)naphthalene with an excess of methylamine, often in a sealed vessel, which can then be converted to the hydrochloride salt.[5]

Visualization of the Nucleophilic Substitution Workflow

Caption: Workflow for Nucleophilic Substitution Synthesis.

Detailed Experimental Protocol (via Sodium Azide)

-

Azide Formation: In a well-ventilated fume hood, dissolve 1-(chloromethyl)naphthalene (1.0 eq) in a polar aprotic solvent like DMF or acetone. Add sodium azide (NaN₃) (1.2 eq) and heat the mixture to 50-60°C. Caution: Sodium azide is highly toxic and potentially explosive.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product, 1-(azidomethyl)naphthalene, with ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure. Do not heat the azide intermediate to dryness.

-

Reduction: Dissolve the crude azide in a solvent like methanol or ethanol. Add a catalyst such as 10% Palladium on Carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Isolation (Free Base): Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude Naphthalen-1-ylmethanamine.

-

Salt Formation: Proceed as described in section 2.3.6 to form the hydrochloride salt.

Pathway III: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing the over-alkylation problem seen with direct ammonolysis.[6][7][8]

Mechanism and Rationale

This method utilizes potassium phthalimide as a protected source of ammonia.[8] The phthalimide nitrogen is deprotonated by a base to form a potent nucleophile.[7][9] This anion then reacts with 1-(chloromethyl)naphthalene in an Sₙ2 reaction to form N-(naphthalen-1-ylmethyl)phthalimide. The key advantage is that the nitrogen of the resulting phthalimide is non-nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, thus preventing any further alkylation.[7] The final step involves cleaving the phthalimide group, most commonly with hydrazine (the Ing-Manske procedure) or via acidic hydrolysis, to release the desired primary amine.[8][9]

Visualization of the Gabriel Synthesis Workflow

Caption: Workflow for the Gabriel Synthesis Pathway.

Detailed Experimental Protocol

-

Alkylation: Suspend potassium phthalimide (1.1 eq) in anhydrous DMF. Add 1-(chloromethyl)naphthalene (1.0 eq) and heat the mixture to 80-100°C with stirring.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature and pour it into ice-water. The solid N-(naphthalen-1-ylmethyl)phthalimide will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.

-

Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture. A thick white precipitate of phthalhydrazide will form.

-

Work-up: After cooling, acidify the mixture with concentrated HCl to dissolve the amine product and precipitate any remaining phthalhydrazide. Filter off the solid.

-

Isolation: Make the filtrate basic with aqueous NaOH to precipitate the free amine. Extract the amine with an organic solvent, dry the organic layer, and concentrate.

-

Salt Formation: Proceed as described in section 2.3.6 to form the hydrochloride salt.

Comparative Analysis and Data Summary

| Parameter | Reductive Amination | Nucleophilic Substitution (Azide) | Gabriel Synthesis |

| Starting Material | 1-Naphthaldehyde | 1-(Chloromethyl)naphthalene | 1-(Chloromethyl)naphthalene |

| Key Reagents | NH₄OAc, NaBH(OAc)₃ | NaN₃, H₂/Pd-C | Potassium Phthalimide, Hydrazine |

| Number of Steps | 1 (plus salt formation) | 2 (plus salt formation) | 2 (plus salt formation) |

| Advantages | One-pot, high atom economy | Avoids over-alkylation, clean reduction | Excellent for primary amines, avoids over-alkylation |

| Disadvantages | Requires specific reducing agents | Use of highly toxic/explosive azide | Harsh cleavage conditions, phthalhydrazide removal can be difficult[8] |

| Typical Yield | Good to Excellent | Good | Good |

Safety and Handling Considerations

-

1-Naphthaldehyde: May cause skin and eye irritation. Handle in a well-ventilated area.

-

1-(Chloromethyl)naphthalene: This compound is a lachrymator and causes severe skin burns and eye damage.[10][11] It is harmful if swallowed or in contact with skin.[11][12] Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][13]

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides. Handle with extreme caution.

-

Hydrazine: Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

-

Reducing Agents (Borohydrides): React with water and acids to produce flammable hydrogen gas. Add cautiously to the reaction mixture.

Conclusion

The synthesis of Naphthalen-1-ylmethanamine hydrochloride can be successfully achieved through several robust pathways. Reductive amination stands out as a highly efficient, one-pot method when starting from 1-naphthaldehyde. For syntheses beginning with 1-(chloromethyl)naphthalene, both the azide route and the Gabriel synthesis offer reliable methods to produce the primary amine while circumventing the common issue of over-alkylation. The selection of the optimal pathway requires a careful evaluation of starting material cost, scalability, safety constraints, and desired final purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to make informed decisions and execute these syntheses effectively in a laboratory setting.

References

- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Google Patents. (n.d.). Process for the preparation of naphthylmethylamine derivatives.

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Naphthalene, 1-chloromethyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

Veeprho. (n.d.). N,N-Dimethyl-1-(naphthalen-1-yl)methanamine | CAS 16413-71-1. Retrieved from [Link]

-

ChemBK. (n.d.). N-Methyl-1-naphthalenemethylamine hydrochloride. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthalenemethanamine. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). 1-Methyl-aminomethyl-naphthalene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Reductive Amination. Retrieved from [Link]

-

Daitona General Chemical Inc. (n.d.). Understanding the Synthesis of 1-Chloromethyl Naphthalene: Production Insights. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Loba Chemie. (2018). 1-(CHLOROMETHYL)NAPHTHALENE MSDS CAS No: 86-52-2 MSDS. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lobachemie.com [lobachemie.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

N-methyl-1-naphthalenemethanamine hydrochloride structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of N-methyl-1-naphthalenemethanamine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-methyl-1-naphthalenemethanamine hydrochloride (C₁₂H₁₄ClN). As a critical intermediate in the synthesis of pharmaceuticals like Terbinafine, unequivocal confirmation of its molecular structure is paramount for quality control, regulatory compliance, and process optimization.[1][2] This document moves beyond a simple listing of techniques, instead detailing an integrated analytical workflow. We will explore the causality behind the selection of specific spectroscopic and crystallographic methods, provide field-tested experimental protocols, and demonstrate how data from multiple techniques are synthesized to build an unassailable structural proof. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust methodology for the characterization of small organic molecules.

Introduction: The Imperative for Rigorous Structural Verification

N-methyl-1-naphthalenemethanamine hydrochloride is a secondary amine salt with the chemical formula C₁₂H₁₄ClN and a molecular weight of 207.70 g/mol .[3][4] It typically presents as a white to off-white crystalline solid with a melting point in the range of 191-193 °C.[5][6] The molecule consists of a naphthalene ring system linked to a methylaminomethyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a key consideration for both its synthesis and subsequent analytical handling.

Given its role as a pharmaceutical intermediate, absolute certainty of its structure is not merely an academic exercise. Potential isomeric impurities, such as substitution at the 2-position of the naphthalene ring or the presence of dialkylated byproducts, could have significant downstream effects on the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a multi-technique approach is required to confirm not only the core structure but also its connectivity and purity.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 65473-13-4 | [3] |

| Molecular Formula | C₁₂H₁₄ClN | [3][4] |

| Molecular Weight | 207.70 g/mol | [3][4] |

| IUPAC Name | N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride | [3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 191-193 °C | [6] |

The Integrated Analytical Workflow: A Strategy for Certainty

The structural elucidation of a molecule like N-methyl-1-naphthalenemethanamine hydrochloride relies on a synergistic workflow where each technique provides a unique piece of the structural puzzle. No single method is sufficient. Mass spectrometry provides the molecular weight and elemental formula, infrared spectroscopy identifies key functional groups, nuclear magnetic resonance spectroscopy maps the precise atomic connectivity, and X-ray crystallography can provide the ultimate, unambiguous three-dimensional structure.

Caption: Key NMR correlations for structural confirmation.

Single Crystal X-Ray Crystallography: The Unambiguous Proof

Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [7]It determines the precise spatial arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions (like hydrogen bonding between the ammonium proton and the chloride anion). The primary challenge is often growing a single crystal of sufficient quality.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth:

-

Dissolve the compound in a minimal amount of a hot solvent (e.g., ethanol or isopropanol).

-

Allow the solution to cool slowly and undisturbed over several days. Alternatively, use vapor diffusion by placing a vial of the solution inside a sealed jar containing a less polar anti-solvent (e.g., diethyl ether).

-

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection:

-

Use a modern X-ray diffractometer, typically with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

-

Cool the crystal to low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the structure using direct methods or Patterson synthesis.

-

Refine the atomic positions and thermal parameters against the experimental data until convergence is reached. The final refined structure provides atomic coordinates, bond lengths, and bond angles with very high precision.

-

Conclusion

The structural elucidation of N-methyl-1-naphthalenemethanamine hydrochloride is achieved through a logical and systematic application of modern analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. FTIR spectroscopy confirms the presence of the required functional groups, particularly the secondary amine salt. A full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity. Finally, single-crystal X-ray crystallography can be employed to deliver the definitive three-dimensional structure. This integrated approach ensures the identity, purity, and quality of this vital pharmaceutical intermediate, embodying the principles of scientific integrity and trustworthiness required in drug development.

References

- Natco Pharma Ltd. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16211748, N-Methyl-N-naphthylmethylamine hydrochloride. PubChem. [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

PharmaCompass. (n.d.). N-Methyl-1-Naphthyl methyl amine hydrochloride. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84474, N-Methyl-N-naphthylmethylamine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8355, 1-Naphthalenemethanamine. PubChem. [Link]

-

Pharmaffiliates. (n.d.). N-Methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine. [Link]

-

ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

Sources

- 1. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Naphthalen-1-ylmethanamine Core: A Synthetic Journey from Classical Reactions to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Importance of a Core Moiety

In the vast landscape of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the strategic utilization of specific molecular scaffolds. The naphthalen-1-ylmethanamine core is a prime example of such a privileged structure. While not a therapeutic agent in its own right, this aromatic amine has served as the foundational building block for a diverse range of blockbuster drugs, from potent allylamine antifungals to first-in-class calcimimetics. Its rigid, lipophilic naphthalene ring system combined with the reactive potential of the aminomethyl group provides an ideal starting point for the synthesis of complex molecules designed to interact with specific biological targets.

This guide provides a comprehensive technical overview of the naphthalen-1-ylmethanamine scaffold, tracing its history from early synthetic methods to its pivotal role in the development of market-leading pharmaceuticals. We will explore the evolution of its synthesis, detailing the causality behind methodological shifts, and examine the pharmacology of its most significant derivatives.

The Genesis of a Scaffold: Discovery and Historical Synthesis

The precise first synthesis of the parent compound, naphthalen-1-ylmethanamine, is not marked by a singular, celebrated discovery but rather emerged from the broader development of amine synthesis in organic chemistry. One of the earliest and most fundamental methods applicable to its creation is the Leuckart reaction , first reported by Rudolf Leuckart in 1885.[1][2] This reaction facilitates the reductive amination of aldehydes or ketones, using ammonium formate or formamide as both the nitrogen donor and the reducing agent.[2]

Historically, this provided a direct, albeit harsh, route from 1-naphthaldehyde to the desired amine. The high temperatures required (120-165 °C) and the often moderate yields represented the practical limitations of classical organic synthesis.[2]

Caption: Classical Leuckart Reaction workflow for amine synthesis.

Evolution of Synthetic Methodologies for the N-Methylated Core

The primary value of the naphthalen-1-ylmethanamine scaffold in modern drug development lies in its N-methylated derivative, N-methyl-1-naphthalenemethanamine , the direct precursor to naftifine and terbinafine. The evolution of its synthesis reflects a drive towards greater efficiency, safety, and purity, moving away from classical methods to more refined, scalable industrial processes.

Route 1: Chloromethylation Followed by Direct Amination

A historically significant and straightforward approach begins with the chloromethylation of naphthalene. This reaction, often using paraformaldehyde and hydrochloric acid, produces 1-chloromethylnaphthalene.[3] This reactive intermediate can then be treated with methylamine to yield N-methyl-1-naphthalenemethanamine.

Causality Behind Experimental Limitations: While direct, this route is plagued by significant drawbacks that have driven the search for alternatives. The primary issue is the formation of impurities. The product, a secondary amine, is itself nucleophilic and can react with the 1-chloromethylnaphthalene starting material, leading to the formation of a bis-alkylated tertiary amine impurity.[4] Separating this impurity is challenging and reduces the overall yield and purity of the final product. Furthermore, 1-chloromethylnaphthalene is a potent lachrymator and vesicant, posing handling challenges.[4]

Route 2: Reductive Amination of 1-Naphthaldehyde

A more elegant and modern approach is the direct reductive amination of 1-naphthaldehyde with methylamine. This one-pot reaction combines the formation of an imine intermediate with its immediate reduction to the final secondary amine. This method offers superior control and avoids the formation of the problematic bis-alkylated impurity seen in the chloromethylation route.

Causality Behind Experimental Advantages: This pathway is favored in modern synthesis due to its high atom economy and cleaner reaction profile.[5] The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride can be used, milder and more selective agents such as sodium borohydride or catalytic hydrogenation are often employed in industrial settings to avoid side reactions and improve safety.[6] This method directly addresses the impurity issues of the older chloromethylation route.

Route 3: N-Formylation and Subsequent Hydrolysis (High-Yield Industrial Process)

To circumvent the impurity issues of direct amination of 1-chloromethylnaphthalene, an innovative industrial process was developed involving an N-formyl intermediate. In this route, 1-chloromethylnaphthalene is reacted with N-methylformamide in the presence of a base.[4][7] This forms N-methyl-N-(1-naphthylmethyl)formamide. The formyl group acts as a temporary protecting group on the nitrogen, preventing the secondary reaction that leads to the bis-alkylated impurity. This stable amide intermediate is then easily hydrolyzed under acidic or basic conditions to yield the pure N-methyl-1-naphthalenemethanamine.[4]

Causality Behind Experimental Choice: This multi-step process is a prime example of process optimization for large-scale manufacturing. The key insight is the use of N-methylformamide to prevent the formation of the critical bis-alkylated impurity. While it adds a step, the dramatically simplified purification and the significantly higher overall yield make it a more economical and reliable process for commercial production.[4]

Caption: Evolution of synthetic routes to N-methyl-1-naphthalenemethanamine.

Quantitative Comparison of Synthetic Routes

The choice of synthetic pathway in drug development is a balance of yield, purity, cost, and safety. The following table summarizes the reported yields for the key intermediate, N-methyl-1-naphthalenemethanamine, highlighting the advantages of more modern approaches.

| Synthetic Route | Key Reagents | Reported Yield (%) | Key Advantages | Key Disadvantages |

| Chloromethylation & Direct Amination | Naphthalene, Paraformaldehyde, HCl, Methylamine | Variable, often lower due to purification losses | Direct, uses basic starting materials | Forms difficult-to-remove bis-alkylated impurity; uses hazardous lachrymator |

| Reductive Amination | 1-Naphthaldehyde, Methylamine, NaBH₄ | 76 - 85%[8] | High purity, avoids bis-alkylation, one-pot reaction | Requires aldehyde starting material, which itself is derived from naphthalene |

| N-Formylation & Hydrolysis | 1-Chloromethylnaphthalene, N-Methylformamide | Up to 85%[6][9] | High purity, impurity-free, scalable, economical | Two-step process from the chloromethyl intermediate |

Pivotal Applications in Drug Development

The naphthalen-1-ylmethanamine core is central to several highly successful therapeutic agents. Its rigid structure serves as an anchor, positioning other functional groups to interact optimally with their biological targets.

Naftifine and Terbinafine: The Allylamine Antifungals

The story of the allylamine antifungals began with the discovery of Naftifine in 1974 at the Sandoz Research Institute.[10] It was the first of its class and was developed as a topical agent.[10] Further modification of the naftifine structure led to the development of Terbinafine (marketed as Lamisil), which exhibits enhanced oral and topical activity.[11][12] Terbinafine was first made available in Europe in 1991 and has become a gold standard for treating dermatophyte infections.[10]

Mechanism of Action: Both naftifine and terbinafine function by specifically inhibiting squalene epoxidase , a key enzyme in the fungal ergosterol biosynthesis pathway.[13] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Inhibition of this enzyme has a dual fungicidal effect:

-

Ergosterol Depletion: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane.

-

Squalene Accumulation: The buildup of the substrate, squalene, to toxic levels within the cell further disrupts membrane function and cell wall synthesis.[13][14]

This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells, contributing to the drugs' favorable safety profiles.[13]

Caption: Mechanism of action for allylamine antifungals.

Cinacalcet: A First-in-Class Calcimimetic

Cinacalcet (marketed as Sensipar), approved in the US in 2004, represents a completely different therapeutic application of a naphthalen-1-yl-based structure (specifically, (R)-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine). It is the first in a class of drugs known as calcimimetics, used to treat hyperparathyroidism.

Mechanism of Action: Cinacalcet works by allosterically modulating the calcium-sensing receptor (CaSR) located on the surface of the chief cells of the parathyroid gland. The CaSR is the principal regulator of parathyroid hormone (PTH) secretion. Cinacalcet increases the sensitivity of this receptor to extracellular calcium. By "mimicking" the effect of calcium, it signals to the parathyroid gland that calcium levels are adequate, thereby suppressing the secretion of PTH. The reduction in PTH leads to a decrease in serum calcium levels, addressing the underlying pathology of hyperparathyroidism.

Caption: Mechanism of action for the calcimimetic drug Cinacalcet.

Conclusion and Future Outlook

The naphthalen-1-ylmethanamine core provides a compelling case study in the evolution of synthetic chemistry and its impact on drug discovery. From its origins in classical, high-temperature reactions like the Leuckart synthesis, the methodologies for its production have advanced to highly efficient, pure, and scalable industrial processes. This chemical maturation was a direct prerequisite for the development of globally significant drugs like terbinafine and cinacalcet. The journey from a simple aromatic amine to a cornerstone of modern therapeutics underscores the critical interplay between process chemistry and medicinal chemistry. As synthetic methods continue to improve, offering even greater control and efficiency, scaffolds like naphthalen-1-ylmethanamine will undoubtedly continue to serve as the starting point for the next generation of innovative medicines.

References

-

Stütz, A., Georgopoulos, A., Granitzer, W., Petranyi, G., & Berney, D. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112–125. [Link]

-

Petranyi, G., Ryder, N. S., & Stütz, A. (1984). Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase. Science, 224(4654), 1239–1241. [Link]

-

Smith, E. B. (1990). History of Antifungals. Journal of the American Academy of Dermatology, 23(4 Pt 2), 776-778. [Link]

-

Grokipedia. (n.d.). Leuckart reaction. [Link]

-

Petranyi, G., Meingassner, J. G., & Mieth, H. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial Agents and Chemotherapy, 31(9), 1365–1368. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Allylamine Antifungals: A Focus on Terbinafine Hydrochloride. [Link]

-

Ghannoum, M., & Isham, N. (2021). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 7(9), 743. [Link]

-

Taylor & Francis. (2019). Allylamine – Knowledge and References. [Link]

-

Sciencemadness Wiki. (2020). Leuckart reaction. [Link]

-

Rao, D. R., & Reddy, P. S. (2004). Process for the preparation of n-methyl-1-naphthalenemethanamine. WIPO Patent WO/2004/080945. [Link]

-

Wikipedia. (n.d.). Leuckart reaction. [Link]

- Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Beijing Institute of Technology.

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. [Link]

-

WIPO Patentscope. (2004). WO/2004/080945 PROCESS FOR THE PREPARATION OF N-METHYL-1-NAPHTHALENEMETHANAMINE. [Link]

-

ACS Publications. (2022). One-Pot Multicomponent Synthesis of Allyl and Alkylamines Using a Catalytic System Composed of Ruthenium Nanoparticles on Copper N-Heterocyclic Carbene-Modified Silica. [Link]

-

PubChem. (n.d.). 1-Naphthalenemethanamine. [Link]

- Google Patents. (2001). CN1324790A - Naftifine hydrochloride synthesizing process.

- Google Patents. (2016).

-

PubMed. (1988). Synthesis and structure-activity correlations within allylamine antimycotics. [Link]

-

JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

PubChem. (n.d.). N-Methyl-N-naphthylmethylamine hydrochloride. [Link]

-

PubMed. (2013). Fast reductive amination by transfer hydrogenation "on water". [Link]

-

ResearchGate. (2024). Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. [Link]

-

RSC Publishing. (2023). One-pot transfer hydrogenation and reductive amination of polyenals. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. CN105503614A - Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. mdpi.com [mdpi.com]

- 11. Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. History of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

Naphthalen-1-ylmethanamine Hydrochloride: A Comprehensive Solubility Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of naphthalen-1-ylmethanamine hydrochloride, a vital chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development. It explores the compound's solubility in diverse solvents, the effects of temperature and pH, and presents rigorous methodologies for precise solubility assessment. The guide is designed to offer not only empirical data but also a fundamental comprehension of the principles governing the solubility of this compound, thereby ensuring the generation of reproducible and dependable laboratory results.

Introduction: The Importance of Naphthalen-1-ylmethanamine Hydrochloride in Synthesis

Naphthalen-1-ylmethanamine hydrochloride is a primary amine salt that functions as a critical precursor in the synthesis of numerous organic molecules, including pharmaceuticals. Its practical application is deeply intertwined with its physicochemical properties, among which solubility is of utmost importance. A comprehensive grasp of its solubility profile is crucial for the optimization of reaction parameters, the development of effective purification strategies, and the formulation of stable end-products. This document serves as an exhaustive and practical resource for scientists engaged in work with this versatile compound.

Core Physicochemical Properties

A solid understanding of the inherent properties of naphthalen-1-ylmethanamine hydrochloride is essential for the correct interpretation of its solubility behavior.

| Property | Value |

| IUPAC Name | naphthalen-1-ylmethanamine;hydrochloride |

| Molecular Formula | C₁₂H₁₄ClN[1][2] |

| Molecular Weight | 207.70 g/mol [2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 191-193°C[1] |

| pKa | (To be determined experimentally) |

Aqueous Solubility Profile

The solubility of an ionizable compound such as naphthalen-1-ylmethanamine hydrochloride in aqueous solutions is significantly affected by pH.[3][4] As a hydrochloride salt of a primary amine, it is anticipated to be readily soluble in water. The protonated amine group can form hydrogen bonds with water molecules, which facilitates its dissolution.

The Influence of pH on Solubility

The intrinsic solubility (S₀) of the free base and the solubility of the salt form are described by the Henderson-Hasselbalch equation.[5] The pH of the solution determines the balance between the ionized (protonated) and non-ionized (free base) forms.[3][4] Generally, the charged form of a compound is significantly more soluble than its uncharged counterpart.[3][4]

Logical Relationship: pH and Solubility

Caption: The effect of pH on the speciation and aqueous solubility of naphthalen-1-ylmethanamine.

Experimental Protocol: pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable substances.[6][7] By titrating a solution of the compound with a standardized acid or base and monitoring the pH, the inflection point of the resulting titration curve can be used to determine the pKa.[8][9] This value is indispensable for predicting solubility at various pH levels.

Step-by-Step Methodology: [8][9]

-

Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10 to ensure precise pH measurements.[8]

-

Sample Preparation: Prepare a sample solution of the active pharmaceutical ingredient (API) at a concentration of approximately 1mM.[8][9] To maintain a constant ionic strength throughout the titration, use a 0.15 M potassium chloride solution.[8] Before titration, it is advisable to purge the solution with nitrogen to remove any dissolved gases.[8]

-

Titration Procedure: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized 0.1 M solution of hydrochloric acid or sodium hydroxide, depending on the nature of the analyte.[8][9]

-

Data Acquisition and Analysis: Continuously monitor and record the pH changes at regular intervals during the addition of the titrant.[8][9] Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be identified as the pH at the midpoint of the buffer region, which corresponds to the inflection point of the curve.[8]

Solubility in Organic Solvents

The solubility of naphthalen-1-ylmethanamine hydrochloride in organic solvents is dictated by the "like dissolves like" principle. The naphthalene component of the molecule confers hydrophobicity, whereas the primary amine hydrochloride group introduces polarity and the capacity for hydrogen bonding.

The Role of Solvent Polarity in Solubility

A systematic assessment of solubility across a spectrum of organic solvents with varying polarities is crucial.

Anticipated Solubility Trends:

| Solvent | Polarity | Expected Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group can serve as both a hydrogen bond donor and acceptor, effectively solvating the hydrochloride salt. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but with slightly reduced polarity due to the longer alkyl chain. |

| Acetonitrile | Polar Aprotic | Moderate | Capable of dipole-dipole interactions, but lacks hydrogen bond donating ability. |

| Dichloromethane | Nonpolar | Low to Moderate | Can solvate the naphthalene ring, but is less effective at solvating the ionic hydrochloride group. |

| Toluene | Nonpolar | Low | Poor interaction with the polar amine salt. |

| Hexane | Nonpolar | Very Low / Insoluble | Highly nonpolar, incapable of overcoming the lattice energy of the salt. |

Experimental Protocol: The Isothermal Shake-Flask Method

Rationale: The shake-flask method is recognized as the "gold standard" for determining equilibrium solubility. This technique involves agitating an excess of the solute in a solvent at a constant temperature until equilibrium is achieved, followed by the quantification of the dissolved solute in the saturated solution.[10]

Workflow: Shake-Flask Solubility Determination

Sources

- 1. chembk.com [chembk.com]

- 2. N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-1-naphthalenemethanamine HCl

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor and regulatory compliance. N-methyl-1-naphthalenemethanamine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, including antifungal agents like Terbinafine and Butenafine.[1][2] Its purity and structural integrity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive analysis of the core spectroscopic data for N-methyl-1-naphthalenemethanamine HCl. As a Senior Application Scientist, my objective is not merely to present data, but to offer a detailed interpretation grounded in the fundamental principles of each analytical technique. We will explore the causality behind the spectral features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers and drug development professionals with a robust framework for the characterization of this and structurally related compounds. The integration of these orthogonal techniques provides a self-validating system for structural elucidation, ensuring the highest level of confidence in molecular identity.[3][4]

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a clear understanding of the molecule's structure. N-methyl-1-naphthalenemethanamine HCl possesses a naphthalene core, a methylene bridge, and a secondary amine, which is protonated in its hydrochloride salt form.

Caption: Chemical structure of N-methyl-1-naphthalenemethanamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[4][5] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, align in a strong magnetic field and can be excited by radiofrequency pulses. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing detailed information about molecular connectivity and stereochemistry.[3][5]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a quantitative map of the hydrogen atoms in a molecule. For N-methyl-1-naphthalenemethanamine HCl, the spectrum is typically acquired in a deuterated solvent like DMSO-d₆ or CDCl₃.[6] The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it effectively solubilizes the compound and its N-H protons are often clearly observable.

Table 1: Summary of Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5 - 10.0 | Broad Singlet | 2H | N⁺H₂ |

| ~8.2 - 8.3 | Multiplet | 1H | Naphthalene H (peri) |

| ~7.5 - 8.1 | Multiplet | 6H | Naphthalene Ar-H |

| ~4.8 | Singlet/Triplet | 2H | Ar-CH₂ -N |

| ~2.7 | Singlet/Triplet | 3H | N-CH₃ |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Aromatic Region (7.5 - 8.3 ppm): The seven protons of the naphthalene ring system produce a series of complex multiplets. The downfield shift is characteristic of aromatic protons. The proton peri to the CH₂ group (at the C8 position) is often the most deshielded due to steric and electronic effects, appearing furthest downfield.

-

Methylene Protons (~4.8 ppm): The two protons of the methylene group (-CH₂-) are significantly deshielded by the adjacent naphthalene ring and the electron-withdrawing ammonium group. Depending on the solvent and temperature, coupling to the N⁺H₂ protons might be observed, leading to a triplet. However, due to proton exchange, this signal often appears as a singlet.

-

Methyl Protons (~2.7 ppm): The three protons of the methyl group (-CH₃) attached to the nitrogen appear as a singlet or a triplet (due to coupling with N⁺H₂). Its chemical shift is characteristic of a methyl group attached to a nitrogen atom.

-

Ammonium Protons (~9.5 - 10.0 ppm): The two protons on the positively charged nitrogen (N⁺H₂) typically appear as a very broad singlet far downfield. The breadth is a result of rapid chemical exchange with trace amounts of water and quadrupolar relaxation effects from the ¹⁴N nucleus.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environments.

Table 2: Summary of Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~125 - 135 | Naphthalene Ar-C (10 carbons) |

| ~49 | Ar-C H₂-N |

| ~33 | N-C H₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Aromatic Region (125 - 135 ppm): The ten carbons of the naphthalene ring will appear in this region. Due to symmetry, some carbons may have very similar chemical shifts. The quaternary carbons (C1, C4a, C8a) will typically have lower intensity peaks compared to the protonated carbons.

-

Aliphatic Region (33 - 49 ppm): The methylene carbon (~49 ppm) and the methyl carbon (~33 ppm) are clearly resolved in the upfield region of the spectrum, consistent with sp³ hybridized carbons attached to electronegative atoms.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures reproducibility and accuracy.

Step-by-Step NMR Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of N-methyl-1-naphthalenemethanamine HCl and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set a relaxation delay (D1) of at least 2-5 seconds to ensure quantitative integration.

-

-

¹³C Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets.

-

A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

-

Integrate the ¹H signals and pick peaks for both spectra.

-